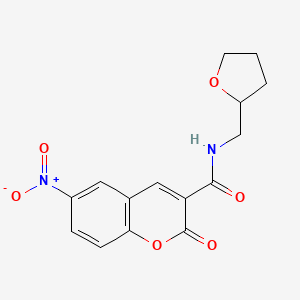

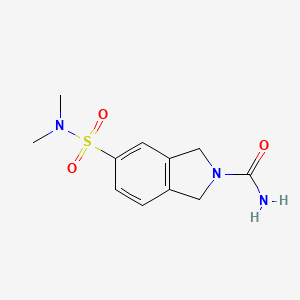

6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide” is a chemical compound. It is a derivative of coumarin-3-carboxamide . This compound is part of a series of coumarin-3-carboxamide analogues that have been designed and synthesized for their ability to inhibit pancreatic lipase (PL) .

Synthesis Analysis

The synthesis of this compound is part of a broader effort to create a series of coumarin-3-carboxamide analogues . These analogues have been designed and synthesized for their potential to inhibit pancreatic lipase (PL), an enzyme that plays a crucial role in the digestion of dietary fats .Applications De Recherche Scientifique

HIV Integrase Inhibition

This compound has been evaluated for its potential as an HIV integrase strand transfer inhibitor . HIV integrase is a key enzyme in the HIV replication cycle, and its inhibition can prevent the virus from integrating its genetic material into the host’s DNA, effectively halting its replication. Derivatives of chromene carboxamide have shown significant inhibition of this enzyme, which could lead to the development of new antiretroviral drugs.

Anticancer Activity

Chromene derivatives have been studied for their anticancer properties . They have shown potential in inhibiting the growth of cancer cells. The presence of the nitro group and the chromene-3-carboxamide motif in the compound could be crucial for its bioactivity, making it a candidate for further research in cancer therapy.

Antimicrobial Properties

The structural analogs of this compound have demonstrated antimicrobial activity . While the specific compound has not been directly linked to antimicrobial properties, its structural similarity to active compounds suggests potential in this area, which could be explored for the development of new antibiotics.

Neuroprotective Applications

Compounds with the chromene-3-carboxamide structure have been associated with neuroprotective effects . They could play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death.

Materials Science

In the field of materials science , chromene derivatives can be used in the synthesis of organic compounds with specific electronic properties . These properties may be applicable in creating new materials for electronic devices, such as organic semiconductors.

Environmental Science

The compound’s derivatives could be investigated for their role in environmental science . For instance, they might be used in the development of sensors or indicators for environmental monitoring due to their potential reactivity with various environmental pollutants.

Orientations Futures

The future directions for research on “6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide” and related compounds could involve further exploration of their potential as inhibitors of pancreatic lipase (PL). This could have implications for the development of new treatments for conditions related to the digestion of dietary fats .

Mécanisme D'action

Target of Action

The primary target of 6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It breaks down triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines .

Mode of Action

The compound interacts with pancreatic lipase in a competitive manner, inhibiting its activity . This interaction occurs at the active site of the enzyme, where the compound forms a complex with key amino acids such as Phe 77, Arg 256, His 263 . This prevents the enzyme from binding to its natural substrate, triglycerides, thus inhibiting the breakdown of dietary fats .

Biochemical Pathways

By inhibiting pancreatic lipase, 6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide affects the lipid digestion pathway . This results in a decrease in the breakdown and absorption of dietary fats, which can have downstream effects on lipid metabolism and energy homeostasis .

Pharmacokinetics

The compound’s ability to inhibit pancreatic lipase suggests that it may be orally bioavailable and able to reach the gastrointestinal tract where pancreatic lipase is active .

Result of Action

The inhibition of pancreatic lipase by 6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide leads to a decrease in the digestion and absorption of dietary fats . This can result in a reduction in caloric intake from fats, which may have implications for weight management and the treatment of obesity .

Action Environment

The action of 6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide is likely influenced by factors such as the pH of the gastrointestinal tract, the presence of other dietary components, and individual variations in enzyme levels

Propriétés

IUPAC Name |

6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6/c18-14(16-8-11-2-1-5-22-11)12-7-9-6-10(17(20)21)3-4-13(9)23-15(12)19/h3-4,6-7,11H,1-2,5,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJNGVJEDUBHGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-2-[(2,4-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2981701.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methoxypropyl)oxamide](/img/structure/B2981705.png)

![3-[(3,4-Difluorophenyl)sulfonyl]-6-fluoro-4-[4-(methoxymethyl)piperidin-1-yl]quinoline](/img/structure/B2981707.png)

![[(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride](/img/structure/B2981709.png)

![2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B2981714.png)

![N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2981715.png)

![2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981717.png)

![3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2981718.png)

![1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime](/img/structure/B2981720.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981721.png)